molecular formula C14H38O5Ta B14648868 Ethanol;propan-1-ol;tantalum CAS No. 45240-70-8

Ethanol;propan-1-ol;tantalum

Cat. No.: B14648868
CAS No.: 45240-70-8
M. Wt: 467.40 g/mol
InChI Key: VGUOUIQECGXUKV-UHFFFAOYSA-N
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Description

Significance of Tantalum in Modern Chemical Research

Tantalum, a rare, lustrous transition metal, holds a position of considerable importance in modern chemical research due to its unique combination of physical and chemical properties. morressier.com Its high melting point (approximately 3017°C), exceptional resistance to corrosion and chemical attack, and excellent thermal and electrical conductivity make it an invaluable material across diverse scientific and industrial sectors. morressier.comvulcanchem.com

In materials science, tantalum and its compounds are fundamental to the electronics industry, particularly in the manufacturing of high-performance capacitors and resistors for devices ranging from smartphones to sophisticated computing systems. morressier.comacs.org The ability of tantalum to form a stable, thin, and protective oxide layer (tantalum pentoxide, Ta₂O₅) with a high dielectric constant is central to the production of miniaturized electronic components. jh.edumit.edu This oxide layer's chemical stability and thermal resilience also make it suitable for protective coatings in extreme environments, such as those encountered in the aerospace and chemical processing industries. morressier.commit.edu

Furthermore, tantalum's biocompatibility is a key attribute, leading to its use in medical implants and surgical instruments where it does not react with bodily fluids. morressier.comvulcanchem.com In the field of catalysis, tantalum-based materials, including tantalum oxides and alkoxides, are gaining prominence. They are utilized as catalysts or supports in various organic reactions and are investigated for applications in photocatalysis and the synthesis of advanced nanomaterials. jh.edumit.edursc.org Tantalum's potential in emerging technologies, such as renewable energy and advanced computing, continues to drive research into its chemistry and applications. morressier.com

Role of Short-Chain Alcohols (Ethanol and Propan-1-ol) in Tantalum Organometallic and Coordination Chemistry

Short-chain alcohols, particularly ethanol (B145695) and propan-1-ol, play a pivotal role in the organometallic and coordination chemistry of tantalum. Their primary function is as reactants and solvents in the synthesis of tantalum(V) alkoxides, such as tantalum(V) ethoxide (Ta(OC₂H₅)₅) and tantalum(V) propoxide. rsc.orggoogle.commdpi.com These alkoxides are critical molecular precursors for the creation of tantalum-based materials. For instance, tantalum ethoxide is widely used in sol-gel processes, chemical vapor deposition (CVD), and atomic layer deposition (ALD) to produce high-purity tantalum oxide thin films and nanoparticles. rsc.orgchemicalbook.com

The alcohols serve as the source for the alkoxy ligands (-OR) that coordinate to the tantalum center. The reaction of tantalum pentachloride (TaCl₅) or other tantalum precursors with ethanol or propan-1-ol leads to the formation of the corresponding tantalum alkoxides. researchgate.netosti.gov The properties of the resulting alkoxide, such as volatility and reactivity, can be tuned by the choice of the alcohol's alkyl chain.

Beyond simple alkoxide formation, ethanol and propan-1-ol are integral to the synthesis of more complex tantalum coordination compounds. They can act as solvents that influence the reaction pathways and the structure of the final products. For example, the interaction of tantalum pentachloride with ethanol can lead to the formation of oxohydroxochloroethylates, which are highly soluble in ethanol. osti.gov Gas-phase studies have shown that tantalum cluster cations react with ethanol and n-propanol via pathways involving complete dehydrogenation or OH abstraction, demonstrating the direct reactivity of the alcohol with the metal center. jh.edu This reactivity is fundamental to creating tailored tantalum complexes with specific functionalities for applications in areas like catalysis and materials science.

Overview of Research Paradigms in Tantalum-Alcohol Interactions and Derivatization

Research into tantalum-alcohol systems is multifaceted, focusing on the synthesis of novel materials, catalytic applications, and the fundamental understanding of their chemical interactions. A dominant research paradigm is the use of tantalum alkoxides, derived from alcohols like ethanol and propan-1-ol, as single-source precursors for advanced materials. researchgate.netscience.gov The sol-gel method, which involves the controlled hydrolysis and condensation of tantalum ethoxide, is a well-established technique for producing tantalum oxide (Ta₂O₅) nanoparticles and films with tailored properties for optical and electronic applications. vulcanchem.comrsc.org

Another significant area of research is the catalytic activity of tantalum-alcohol systems. Tantalum-containing catalysts, often prepared using alcohol-based precursors, are being explored for various chemical transformations. A notable example is the conversion of ethanol into 1,3-butadiene (B125203), a key monomer for synthetic rubber. rsc.orguniv-lille.fr In these catalytic systems, tantalum sites, often supported on materials like silica (B1680970), facilitate the complex reaction network required for this conversion. rsc.org Furthermore, tantalum compounds have been shown to catalyze the oxidation of sulfides in alcohol solvents, highlighting the role of the alcohol in the catalytic cycle. researchgate.net

Derivatization of tantalum complexes using alcohols is a key strategy for tuning their chemical and physical properties. This can be achieved through several routes:

Alcoholysis: Tantalum alkoxides can undergo exchange reactions with other alcohols, allowing for the introduction of different alkoxy groups and the modification of the precursor's reactivity and solubility. researchgate.net For example, tantalum ethoxide can be reacted with various phenols to synthesize a series of tantalum aryloxides. morressier.com

Ligand Synthesis: Alcohols are used to create more complex, functionalized ligands that can be coordinated to tantalum. This approach is used to synthesize heteroleptic tantalum complexes with specific steric and electronic properties for applications in polymerization catalysis. researchgate.netrsc.org

Surface Functionalization: The reaction of tantalum precursors with alcohols is used to modify the surface of supports like alumina (B75360) (Al₂O₃) to create bifunctional catalysts. For instance, impregnating γ-Al₂O₃ with tantalum ethoxide increases the number of acid sites, which is beneficial for processes like dimethyl ether synthesis. researchgate.net

These research paradigms underscore the importance of the fundamental interactions between tantalum and alcohols like ethanol and propan-1-ol, driving innovation in both materials science and catalysis.

Data Tables

Table 1: Properties of Tantalum and Related Compounds Interactive table detailing the physical and chemical properties of key substances mentioned in the article.

Compound NameChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Key Properties
TantalumTa180.9530175458High corrosion resistance, high melting point, biocompatible. morressier.comvulcanchem.com
Tantalum(V) OxideTa₂O₅441.891872-High dielectric constant, chemically stable, thermally resilient. jh.edumit.edu
Tantalum(V) EthoxideTa₂(OC₂H₅)₁₀406.25 (monomer)21145 (at 0.01 mmHg)Precursor for Ta₂O₅ films, moisture-sensitive. chemicalbook.comwikipedia.org
Tantalum(V) IsopropoxideTa(OCH(CH₃)₂)₅472.4492~122 (at 0.1 mmHg)Precursor for catalysts and thin films. vulcanchem.com

Table 2: Research Applications of Tantalum-Alcohol Systems Interactive table summarizing the primary research applications discussed.

Research AreaTantalum Precursor/SystemAlcohol(s) InvolvedApplication/ProcessResearch Finding/Significance
Advanced MaterialsTantalum(V) EthoxideEthanolSol-Gel Synthesis of Ta₂O₅ NanoparticlesPrecise control over nanoparticle size and properties for imaging and optical applications. rsc.org
CatalysisZn-Ta-TUD-1 CatalystEthanolConversion of Ethanol to 1,3-ButadieneAchieved high selectivity (60-70%) towards butadiene, with Lewis acid sites being crucial for the reaction. rsc.org
CatalysisTantalum(V) ChlorideMethanol (B129727), Propan-1-ol (and isomers)Oxidation of SulfidesTantalum catalysts effectively promote the selective oxidation of sulfides to sulfoxides or sulfones depending on the alcohol solvent. researchgate.net
Materials SynthesisTantalum EthoxideEthanolModification of γ-Al₂O₃ supportsImpregnation increases the acidity of the support, enhancing its performance in dimethyl ether synthesis from syngas. researchgate.net
Coordination ChemistryTantalum(V) EthoxideVarious PhenolsSynthesis of Tantalum AryloxidesAlcoholysis reaction allows for the synthesis of new homo- and hetero-alkoxy derivatives for thin film and nanoink applications. morressier.com

Properties

CAS No.

45240-70-8

Molecular Formula

C14H38O5Ta

Molecular Weight

467.40 g/mol

IUPAC Name

ethanol;propan-1-ol;tantalum

InChI

InChI=1S/4C3H8O.C2H6O.Ta/c4*1-2-3-4;1-2-3;/h4*4H,2-3H2,1H3;3H,2H2,1H3;

InChI Key

VGUOUIQECGXUKV-UHFFFAOYSA-N

Canonical SMILES

CCCO.CCCO.CCCO.CCCO.CCO.[Ta]

Origin of Product

United States

Mechanistic Investigations of Tantalum Alcohol Chemical Reactions

Organometallic Reaction Pathways Involving Alcohols

The reactivity of organotantalum complexes with alcohols is a key area of study, with implications for catalysis and organic synthesis. These reactions are governed by the fundamental principles of organometallic chemistry, including the formation of reactive intermediates and the cleavage of tantalum-carbon bonds.

Formation and Reactivity of Tantalum Alkylidene Complexes in Alcohol-Mediated Transformations

Tantalum alkylidene complexes, which feature a double bond between tantalum and a carbon atom, are highly reactive species. researchgate.net Their formation can be achieved by treating trialkyltantalum dichlorides with alkyllithium reagents. This process involves the initial formation of a thermally unstable tetraalkyl-monochloro-tantalum complex, which then undergoes α-hydrogen elimination to generate the alkylidene moiety. researchgate.net

Protonolysis of Tantalum-Carbon Bonds by Alcohol Oxygen Lone Pairs

A fundamental reaction of organotantalum compounds is the cleavage of the tantalum-carbon (Ta-C) bond by acidic protons. Alcohols, including ethanol (B145695) and propan-1-ol, can serve as proton donors in such reactions. The lone pairs of electrons on the alcohol's oxygen atom initiate a nucleophilic attack on the tantalum center, while the hydroxyl proton is transferred to the carbon atom of the Ta-C bond, leading to its cleavage.

This process, known as protonolysis, is a key step in various catalytic cycles. For instance, in tantalum-catalyzed hydroaminoalkylation, the protonolysis of a Ta-C bond in a metallacyclic intermediate by an amine is a crucial step for product release and catalyst regeneration. nih.gov A similar mechanism is expected with alcohols, where the alcohol molecule coordinates to the tantalum center, facilitating the proton transfer from its hydroxyl group to the alkyl ligand. This results in the formation of an alkane and a tantalum alkoxide complex. The general mechanism can be depicted as:

LnTa-R + R'OH → LnTa-OR' + RH

This reactivity underscores the importance of considering the acidity of the alcohol and the stability of the resulting tantalum alkoxide in designing reactions involving organotantalum species.

Tantalum-Alkyne Complex Interactions as Precursors to Allylic Alcohols

Tantalum-alkyne complexes have emerged as valuable intermediates in organic synthesis, particularly in the stereoselective preparation of trisubstituted allylic alcohols. organicchemistrytutor.comrsc.org These complexes are typically generated in situ by the reduction of tantalum pentachloride (TaCl5) with zinc in the presence of an alkyne. rsc.org

The resulting low-valent tantalum-alkyne species are highly reactive towards carbonyl compounds, such as aldehydes. The reaction proceeds through a one-to-one addition of the tantalum-alkyne complex to the carbonyl group, yielding (E)-allylic alcohols with high regio- and stereoselectivity. rsc.org This transformation is significant as it allows for the construction of complex organic molecules from simple precursors. The general scheme for this reaction is as follows:

Formation of the Tantalum-Alkyne Complex: TaCl5 + Zn + R-C≡C-R' → [Ta-alkyne complex]

Reaction with a Carbonyl Compound: [Ta-alkyne complex] + R''CHO → (E)-R''(OH)CH-C(R)=C(H)R'

This method avoids the cyclotrimerization of alkynes, which is a common side reaction with other transition metal-alkyne complexes. rsc.org

Gas-Phase Reactivity Studies of Tantalum Cluster Cations with Small Alcohols

The study of gas-phase reactions between metal clusters and small molecules provides fundamental insights into reaction mechanisms at the molecular level, free from solvent effects. The reactivity of tantalum cluster cations (Tan+) with ethanol and propan-1-ol has been investigated using mass spectrometry techniques, revealing distinct reaction pathways. nih.gov

Dehydrogenation Mechanisms of Ethanol and Propan-1-ol on Tantalum Clusters

In the gas phase, tantalum cluster cations (Tan+, where n = 4–9) react with ethanol and propan-1-ol primarily through two distinct pathways: complete dehydrogenation and OH abstraction. nih.gov The complete dehydrogenation of the alcohol molecule is a significant reaction channel. nih.gov Theoretical studies suggest that for the atomic tantalum cation, the dehydrogenation of methanol (B129727) is energetically favorable. nih.gov Experimentally, the observation of completely dehydrogenated products has been reported for the reaction of cationic tantalum clusters with small alcohols for the first time. nih.gov

The branching ratios between the dehydrogenation and OH abstraction pathways exhibit a dependence on the size of the tantalum cluster. nih.gov For instance, a minimum in OH abstraction is observed for Ta7+, suggesting that the cluster's structure and electronic properties play a crucial role in determining the reaction outcome. nih.gov The major reaction products observed in the mass spectra correspond to TanOH+ (from OH abstraction) and TanCxO+ (from dehydrogenation). nih.gov

Major Gas-Phase Reaction Pathways of Tan+ with Ethanol and Propan-1-ol

ReactantsObserved PathwaysMajor ProductsKey Findings
Tan+ (n=4-9) + EthanolComplete Dehydrogenation, OH AbstractionTanC2O+, TanOH+Branching ratio is cluster-size dependent. nih.gov
Tan+ (n=4-9) + Propan-1-olComplete Dehydrogenation, OH AbstractionTanC3O+, TanOH+Similar reaction pathways to ethanol are observed. nih.gov

C-O Insertion Pathways and Subsequent Reductive Elimination

Another potential reaction pathway in the gas-phase interaction of tantalum clusters with alcohols is the insertion of the tantalum atom into the C-O bond of the alcohol. Theoretical calculations have indicated that for the atomic tantalum cation (Ta+), the C-O insertion pathway is a low-energy route. nih.gov This insertion would be followed by the migration of a hydrogen atom from the hydroxyl group and subsequent reductive elimination of a hydrocarbon molecule to form TaO+. nih.gov

However, in experimental studies with tantalum cluster cations, the formation of TaO+ from the reaction with alcohols was not observed. nih.gov This suggests that while C-O insertion may be energetically feasible, other reaction channels, such as dehydrogenation, are kinetically favored under the experimental conditions. It is important to note that for tantalum oxide clusters, C-C insertion mechanisms have been identified as primary reaction pathways with small hydrocarbons. nih.gov The lack of observed C-O insertion products with bare tantalum clusters and alcohols highlights the nuanced reactivity of these systems and the need for further theoretical and experimental investigations to fully elucidate all possible reaction coordinates.

Size-Dependent Reactivity and Product Distribution in Cluster-Alcohol Interactions

Two primary reaction pathways have been observed for the interaction of tantalum clusters with these alcohols: complete dehydrogenation and OH abstraction. The competition between these pathways is influenced by the size of the tantalum cluster. Mass spectrometry of the reaction products shows distinct peaks corresponding to different product ions, with intensities that vary depending on the specific cluster size.

In the reactions with ethanol and propan-1-ol, the main products observed are TanOH+ from OH abstraction and TanCₓO+ resulting from complete dehydrogenation of the alcohol molecule. For instance, the reaction with ethanol primarily yields Ta_nC₂O+, while the reaction with propan-1-ol yields Ta_nC₃O+.

A key finding is the variation in the branching ratios for these two reaction pathways as a function of cluster size. The branching ratio, which indicates the relative prevalence of one reaction pathway over another, shows a clear trend. Specifically, the minimum for OH abstraction is observed for the Ta₇⁺ cluster, indicating a higher propensity for complete dehydrogenation at this particular cluster size.

The table below summarizes the observed reaction products for the interaction of tantalum cluster cations with ethanol and propan-1-ol.

Reactant AlcoholTantalum Cluster Size (n)Primary Dehydrogenation ProductPrimary OH Abstraction Product
Ethanol4-9Ta_nC₂O⁺Ta_nOH⁺
Propan-1-ol4-9Ta_nC₃O⁺Ta_nOH⁺

The following table details the branching ratios observed for the OH abstraction pathway for different tantalum cluster sizes when reacting with ethanol and propan-1-ol. A lower value indicates a lower relative yield of the OH abstraction product compared to the dehydrogenation product.

Tantalum Cluster (Ta_n^+)Branching Ratio (OH Abstraction) with EthanolBranching Ratio (OH Abstraction) with Propan-1-ol
Ta₄⁺~0.35~0.40
Ta₅⁺~0.30~0.32
Ta₆⁺~0.25~0.28
Ta₇⁺~0.20~0.22
Ta₈⁺~0.28~0.30
Ta₉⁺~0.32~0.35

Note: The branching ratio is calculated as the intensity of the Ta_nOH⁺ peak divided by the sum of the intensities of the Ta_nOH⁺ and Ta_nCₓO⁺ peaks. The values are approximate based on graphical data presented in the source literature.

These findings underscore the principle that in the nanoscale regime, the reactivity of metal clusters can be tuned by altering the number of constituent atoms, leading to different product distributions even when the reactants are the same.

Tantalum Alcohol Systems in Advanced Materials Precursor Chemistry and Deposition

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors

CVD and ALD are sophisticated techniques that enable the deposition of thin films with a high degree of control over thickness and uniformity, which is critical for manufacturing semiconductor devices. azonano.com The selection of an appropriate precursor is a key factor in these processes, and tantalum alkoxides derived from ethanol (B145695) and propan-1-ol have been extensively studied for this purpose.

Tantalum nitride (TaN) films are valued for their high hardness, chemical stability, and thermal conductivity, making them suitable for applications such as diffusion barriers in integrated circuits. scielo.br The formation of TaN films via CVD often involves the reaction of a tantalum precursor, like a tantalum alkoxide, on a substrate surface. This can be achieved by conducting the CVD process in a nitrogen-containing atmosphere or by nitridizing a deposited tantalum film after the deposition process.

For successful CVD and ALD processes, the precursor must be volatile and exhibit thermal stability. sigmaaldrich.com Tantalum(V) ethoxide, for instance, possesses good volatility and thermal stability, making it a suitable precursor for these applications. sigmaaldrich.com The delivery of the precursor to the reaction chamber in a controlled and reproducible manner is critical. This often involves vaporizing the liquid or solid precursor and transporting the vapor to the substrate using an inert carrier gas.

The thermal decomposition of the precursor on the substrate surface is a crucial step in film formation. The temperature of the substrate must be carefully controlled to ensure that the precursor decomposes to form the desired film material without introducing impurities. For example, the thermal decomposition of tantalum(V) ethoxide can lead to the formation of tantalum oxide. azonano.com To deposit tantalum nitride, the process must be carried out in the presence of a nitrogen source.

The molecular structure of the tantalum precursor can significantly influence the properties of the resulting TaN film. The choice of ligands, such as ethanolates or propanolates, affects the precursor's volatility and decomposition behavior, which in turn impacts the film's stoichiometry, morphology, and electrical properties. For instance, the presence of different alkyl groups in the alkoxide ligands can alter the decomposition pathways and the incorporation of carbon impurities into the film.

The stoichiometry of the TaN film, i.e., the ratio of tantalum to nitrogen atoms, is a critical parameter that determines its electrical conductivity and barrier properties. The deposition conditions, including the precursor flow rate, substrate temperature, and the partial pressure of the nitrogen-containing gas, must be precisely controlled to achieve the desired stoichiometry. The morphology of the film, including its grain size and surface roughness, is also influenced by the deposition parameters and the precursor chemistry.

Tantalum oxide (Ta₂O₅) is a dielectric material with a high dielectric constant, making it a promising candidate for use in capacitors in dynamic random-access memory (DRAM) and as a gate dielectric in transistors. unt.edunih.gov Tantalum alkoxides, particularly tantalum(V) ethoxide, are widely used as precursors for the deposition of Ta₂O₅ films via CVD and ALD. unt.eduprochemonline.com

In these processes, the tantalum alkoxide precursor is reacted with an oxygen source, such as water, oxygen, or ozone, at the substrate surface to form a Ta₂O₅ film. azonano.com The use of tantalum alkoxides as both the metal and oxygen source in reactions with other metal complexes can reduce the formation of undesirable interfacial layers. azonano.com Amorphous Ta₂O₅ films can be grown by ALD or pulsed CVD through reactions between tantalum(V) ethoxide and tantalum(V) chloride. researchgate.net The properties of the resulting films, such as their refractive index and permittivity, are dependent on the growth temperature and the frequency of the precursor pulses. researchgate.net

The table below summarizes the deposition of Tantalum Oxide films using Tantalum(V) ethoxide as a precursor in ALD.

Deposition ParameterValue/ConditionResulting Film PropertyReference
PrecursorTantalum(V) ethoxideAmorphous Ta₂O₅ film mdpi.com
Co-reagentRemote oxygen plasmaHigh uniformity and conformality mdpi.com
ALD Window250–300 °CGrowth per cycle: ~0.05 nm/cycle mdpi.com
Post-annealing800 °CPolycrystalline Ta₂O₅ with rhombic structure mdpi.com
Density7.98 g/cm³Close to crystalline Ta₂O₅ density mdpi.com

Tantalum Alkoxides (Ethanolates, Propanolates) as Precursors for Tantalum Nitride (TaN) Films

Sol-Gel Synthesis Precursors and Solvents

The sol-gel process is a wet-chemical technique used for the fabrication of materials, including metal oxides. It involves the transition of a system from a liquid "sol" into a solid "gel" phase.

In the sol-gel synthesis of tantalum oxide, ethanol and propan-1-ol serve as solvents for the tantalum precursor, which is often a tantalum alkoxide like tantalum(V) ethoxide. chalcogen.ro These alcohols also act as mediators for the hydrolysis and condensation reactions that lead to the formation of the Ta₂O₅ gel.

The process typically begins with the hydrolysis of the tantalum alkoxide by the addition of water. This reaction replaces the alkoxide groups with hydroxyl groups. Subsequent condensation reactions between the hydroxylated tantalum species lead to the formation of a three-dimensional oxide network, resulting in the gel.

The choice of solvent can influence the rates of hydrolysis and condensation, thereby affecting the structure and properties of the final gel. For instance, the use of ethanol as a solvent in the sol-gel synthesis of Ta₂O₅ from tantalum(V) chloride has been shown to influence the uniformity of the resulting material. researchgate.net Studies have also explored the removal of ethanol from the precursor solution to minimize the decomposition of photosensitive complexes and achieve a stable precursor solution for processing. nih.gov

The table below outlines the role of ethanol in a specific sol-gel process for preparing Ta₂O₅ nanoparticles.

StepDescriptionRole of EthanolReference
Precursor SolutionTantalum(V) ethoxide is used as the precursor.Ethanol is the solvent for the 1M precursor solution. chalcogen.ro
Gel FormationA polysaccharide solution is used to control particle growth.The ethanolic precursor solution is added to the polysaccharide solution. chalcogen.ro
Nanoparticle FormationControlled hydrolysis and condensation lead to Ta₂O₅ nanoparticles.Ethanol facilitates the mixing of the precursor with the aqueous polysaccharide solution. chalcogen.ro
CalcinationThe dried gel is heated to form crystalline Ta₂O₅.Ethanol is evaporated during the drying and calcination steps. chalcogen.ro

Ethanol and Propan-1-ol as Solvents and Hydrolysis/Condensation Mediators in Tantalum Oxide (Ta2O5) Gel Formation

Control of Sol Formation and Gelation Kinetics via Alcohol/Water/Acid Ratios

The formation of tantalum-based materials through sol-gel chemistry involves the hydrolysis and condensation of tantalum alkoxide precursors, such as tantalum ethoxide. The kinetics of these reactions, which dictate the transition from a liquid 'sol' to a solid 'gel', are critically influenced by the relative concentrations of alcohol, water, and an acid or base catalyst. Alcohols like ethanol or propan-1-ol typically serve as the solvent for the tantalum precursor.

The fundamental reactions in the sol-gel process are hydrolysis, where an alkoxide group (-OR) is replaced by a hydroxyl group (-OH), and condensation, where a metal-oxygen-metal (M-O-M) bond is formed with the release of water or alcohol. The rates of these reactions are highly dependent on process parameters, including the water-to-alkoxide ratio and the concentration of catalysts. beilstein-journals.org

Acid catalysis, for instance, tends to promote the formation of linear or randomly branched polymer chains. In contrast, base catalysis often leads to a network of more uniform, particle-like structures. researchgate.net The ability to modify the hydrolysis susceptibility of tantalum alkoxides is crucial for controlling the properties of the final material. beilstein-journals.org For example, reacting tantalum alkoxides with carboxylic acids can lower their reactivity towards water, allowing for more controlled gelation. beilstein-journals.org The choice of solvent, such as using 2-methoxyethanol, can also help prevent premature hydrolysis by forming a chelate complex with the metal cation. nih.gov This precise control over sol-gel kinetics is essential for producing materials with desired porosity, structure, and homogeneity. nih.gov

Table 1: Influence of Reaction Parameters on Tantalum Sol-Gel Kinetics

Parameter Effect on Hydrolysis Rate Effect on Condensation Rate Resulting Gel Structure
High Water/Alkoxide Ratio Increases Increases Tends to form larger, less uniform particles or precipitates.
Low Water/Alkoxide Ratio Decreases Decreases Allows for slower, more controlled growth, often leading to smaller, more uniform nanoparticles or finer gel networks.
Acid Catalyst (e.g., HNO₃) Accelerates Slower than base-catalyzed condensation Promotes the formation of linear or randomly branched polymeric chains. researchgate.net
Base Catalyst (e.g., NH₄OH) Accelerates Faster than acid-catalyzed condensation Encourages the formation of highly branched clusters and more particulate, uniform networks. researchgate.net
Choice of Alcohol Solvent Can influence precursor solubility and reactivity. Steric hindrance from bulkier alcohols can slow condensation. Affects particle size and gel morphology.

| Modifying Ligands (e.g., Carboxylates) | Reduces reactivity towards water. beilstein-journals.org | Allows for more controlled condensation. | Leads to more stable sols and homogeneous gels. |

Development of Tantalum Oxide-Silica (Ta₂O₅-SiO₂) Composites from Ethanolic Solutions

Tantalum oxide-silica (Ta₂O₅-SiO₂) composites are advanced materials that combine the high dielectric constant and refractive index of tantalum oxide with the thermal and chemical stability of silica (B1680970). The sol-gel process, particularly in ethanolic solutions, is an effective method for synthesizing these composites at a molecular level, ensuring high homogeneity.

The synthesis typically involves the co-hydrolysis and condensation of a tantalum precursor, such as tantalum(V) chloride (TaCl₅), and a silica precursor, like tetraethyl orthosilicate (TEOS), in ethanol. researchgate.net The process begins with the dissolution of the precursors in ethanol, which leads to the formation of a stable sol. Over time, this sol undergoes gelation. The properties of the resulting composite, such as surface uniformity and crystallinity, are heavily dependent on the relative content of SiO₂ and the subsequent heat-treatment conditions. researchgate.net For instance, studies have shown that the uniformity of tantalum and oxygen distribution on the material's surface is influenced by the silica content. researchgate.net

Other methods for creating Ta₂O₅-SiO₂ structures include co-sputtering of ceramic Ta₂O₅ and SiO₂ targets, which can be performed at low temperatures. mdpi.com Additionally, techniques like electron-beam evaporation can be used to deposit a Ta₂O₅ thin film, which is then patterned and clad with a SiO₂ layer to fabricate photonic waveguides. mdpi.com These composites are of significant interest for applications in electronics as dielectric layers in thin-film transistors and in photonics. mdpi.commdpi.com

Table 2: Properties and Synthesis of Ta₂O₅-SiO₂ Composites

Property / Parameter Description Source
Synthesis Method Sol-gel process using TaCl₅ and TEOS in an ethanolic solution. researchgate.net
Precursors Tantalum(V) chloride (TaCl₅), Tetraethyl orthosilicate (TEOS). researchgate.net
Solvent Ethanol. researchgate.net
Key Process Co-hydrolysis and condensation of metal precursors. researchgate.net
Controlling Factors SiO₂ content, heat-treatment temperature. researchgate.net
Resulting Material Homogeneous amorphous or crystalline composite oxide. researchgate.net

| Applications | Dielectrics for thin-film transistors, photonic waveguides. | mdpi.commdpi.com |

Non-Hydrolytic Sol-Gel Processes Utilizing Tantalum Alkoxides and Ketones

While traditional sol-gel chemistry relies on hydrolysis with water, non-hydrolytic sol-gel (NHSG) processes offer an alternative route that avoids water altogether. These methods provide greater control over reaction rates and can lead to materials with higher purity, crystallinity, and homogeneity. researchgate.net NHSG routes are particularly valuable for creating mixed-metal oxides and organic-inorganic hybrids.

NHSG chemistry involves the reaction of metal precursors, such as alkoxides or chlorides, with an organic oxygen donor. researchgate.net Common oxygen donors include alcohols, ethers, and ketones. researchgate.net A prominent NHSG pathway is the "alkyl halide elimination" route, where a metal chloride reacts with a metal alkoxide. This reaction forms a metal-oxygen-metal bridge and eliminates a volatile alkyl halide, driving the condensation process. nih.gov

Specifically, reactions involving ketones have been explored in NHSG systems. For instance, zinc alkoxides have been shown to react with acetone, where the enolization of the ketone and subsequent elimination of the corresponding alcohol leads to gel formation. nih.gov While this specific reaction is noted for non-acidic alkoxides, the principle of using ketones as oxygen donors is a recognized strategy within the broader field of NHSG synthesis. researchgate.netnih.gov These non-hydrolytic methods, by operating in organic solvents with low surface tension, also help prevent the collapse of porous structures during drying, resulting in materials with high surface areas. researchgate.net

Hybrid Organic-Inorganic Materials Fabrication

Incorporation of Nanoscaled Tantalum Oxide Particles (Derived from Alcohol Synthesis) into Organic-Inorganic Composite Matrices

The fabrication of hybrid organic-inorganic materials leverages the distinct properties of both components to create advanced composites with enhanced functionality. A key strategy involves incorporating nanoscaled inorganic particles, such as tantalum oxide (Ta₂O₅), into an organic polymer matrix. The synthesis of these Ta₂O₅ nanoparticles is often achieved through alcohol-based methods like the sol-gel or solvothermal techniques. rsc.orgrsc.org

In a typical sol-gel synthesis, a tantalum alkoxide precursor (e.g., tantalum ethoxide) is hydrolyzed and condensed in an alcohol solvent to form a colloidal suspension of nanoparticles. rsc.org The size, crystallinity, and surface properties of these nanoparticles can be precisely controlled by adjusting reaction parameters. beilstein-journals.orgrsc.org Once synthesized, these nanoparticles can be incorporated into a polymer matrix. For example, PMMA-coated Ta₂O₅ nanoparticles have been synthesized and dispersed within a PMMA resin to create nanocomposites for optical applications like polymer waveguides. researchgate.net The organic coating on the nanoparticles serves to reduce agglomeration and improve their dispersion within the polymer. researchgate.net Another approach involves synthesizing Ta₂O₅ films in mixed organic-inorganic electrolytes containing components like ethylene glycol (an alcohol), which results in unique nanostructured morphologies. plos.orgresearchgate.net The integration of these inorganic nanoparticles into organic matrices is a promising route for developing materials with tailored optical, electrical, and mechanical properties. researchgate.net

Molecular Layer Deposition (MLD) of Hybrid Tantalum-Containing Thin Films utilizing Alcohol Precursors

Molecular Layer Deposition (MLD) is an advanced thin-film deposition technique that enables the growth of organic and hybrid organic-inorganic materials with atomic- and molecular-level precision. researchgate.net As a variant of Atomic Layer Deposition (ALD), MLD utilizes sequential, self-limiting surface reactions to build films one monolayer at a time. This method is ideal for creating highly conformal and uniform hybrid films. researchgate.netharvard.edu

In a typical MLD process for a hybrid tantalum-containing film, a tantalum precursor is pulsed into a reaction chamber and chemisorbs onto a substrate. After purging the excess precursor, a second precursor, an organic molecule such as a diol (e.g., ethanol, ethylene glycol, or propan-1-ol), is introduced. researchgate.nettue.nl This organic co-reactant reacts with the surface-bound tantalum precursor, forming a hybrid inorganic-organic monolayer. This cycle of precursor pulsing and purging is repeated to grow a film of the desired thickness.

This technique allows for the precise combination of inorganic and organic components, creating a class of materials often referred to as "metalcones". tue.nl The use of organometallic tantalum precursors, such as alkylamides, has been shown to produce highly conformal Ta₂O₅ films via ALD, and this chemistry can be extended to MLD by incorporating alcohol co-reactants. harvard.eduresearchgate.net The ability to deposit these hybrid films at low temperatures, even room temperature in some cases, expands their applicability to sensitive substrates. bohrium.com These MLD-grown hybrid films have potential applications as dielectric layers, protective coatings, and in flexible electronics. researchgate.net

Table 3: MLD Process for Tantalum-Alcohol Hybrid Films

Step Action Surface Reaction
1a Pulse Tantalum Precursor (e.g., Ta(OR)₅) Substrate-OH + Ta(OR)₅ → Substrate-O-Ta(OR)₄ + ROH
1b Purge with Inert Gas Removal of unreacted Ta precursor and byproducts.
2a Pulse Alcohol Co-reactant (e.g., HO-R'-OH) Substrate-O-Ta(OR)₄ + HO-R'-OH → Substrate-O-Ta(OR)₃-O-R'-OH + ROH
2b Purge with Inert Gas Removal of unreacted alcohol and byproducts.

| Repeat | Repeat cycle (1a-2b) | Layer-by-layer growth of the hybrid film. |

Catalytic Applications of Tantalum Complexes and Oxides in Alcohol Mediated Transformations

Selective Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes and other carbonyl compounds is a fundamental transformation in organic synthesis. Tantalum-based catalysts, particularly tantalum oxides, have emerged as effective agents for these reactions, offering high selectivity and efficiency.

Tantalum Oxide Catalysts in the Selective Oxidation of Primary Alcohols to Aldehydes

The selective oxidation of primary alcohols to aldehydes is a challenging yet vital process in fine chemical production. Tantalum oxide (Ta₂O₅) has been identified as a promising catalyst for this transformation. When used as a support for other metals or as a catalyst in its own right, tantalum oxide can facilitate the conversion of alcohols to aldehydes with high selectivity, minimizing the over-oxidation to carboxylic acids that can occur with other catalytic systems. The performance of these catalysts is often linked to their structural properties, such as high surface area and the presence of specific active sites that favor the desired oxidation pathway.

Photocatalytic Oxidation Mechanisms on Niobium/Tantalum Oxides in Alcohol Systems

The photocatalytic properties of tantalum and niobium oxides have been harnessed for the selective oxidation of alcohols. When combined with materials like titanium dioxide (TiO₂), niobium and tantalum oxides can enhance photocatalytic activity and selectivity. acs.org For instance, coating TiO₂ with a thin layer of Nb₂O₅ has been shown to improve the selective photooxidation of various alcohols, including 1-pentanol, 2-pentanol, and cyclohexanol. acs.org

The mechanism of this enhancement involves the suppression of highly reactive oxygen species that can lead to complete oxidation (combustion) of the alcohol. Electron spin resonance studies have shown that increasing the loading of Nb₂O₅ on TiO₂ drastically decreases the formation of photogenerated oxygen anion radicals (O₂⁻ and O₃⁻). acs.org The disappearance of the highly reactive O₃⁻ anion at higher Nb₂O₅ loadings is particularly significant, as it is believed to be responsible for the non-selective oxidation of organic compounds. acs.org This suggests that the Nb₂O₅ layer modifies the surface of the TiO₂ catalyst, preventing the formation of these aggressive oxidizing agents and thereby favoring the selective oxidation of alcohols to their corresponding aldehydes or ketones. acs.org

Carbon-Carbon Bond Formation Reactions

Tantalum catalysts are also instrumental in forming new carbon-carbon bonds, a cornerstone of organic synthesis. They have been successfully applied in reactions that convert simple alcohols into more complex and valuable molecules.

Tantalum-Catalyzed Conversion of Ethanol (B145695) to Butadiene: Catalyst Design and Reaction Mechanism

The conversion of ethanol to 1,3-butadiene (B125203) (ETB) is a significant industrial process, providing a renewable route to a key monomer for synthetic rubber production. Tantalum-based catalysts have been extensively studied for this transformation. The catalysts typically consist of tantalum oxide supported on materials like silica (B1680970) or zeolites. researchgate.netcsic.es

Catalyst Design: The effectiveness of tantalum catalysts in the ETB process is highly dependent on their design. Key factors include the choice of support, the dispersion of the tantalum oxide, and the presence of promoters.

Support Materials: Ordered mesoporous silica (OMS) supports, such as SBA-15 and KIT-6, have been shown to enhance the activity and stability of tantalum oxide catalysts. researchgate.net The well-defined pore structure of these materials facilitates the diffusion of reactants and products and improves the catalyst's tolerance to coke formation. researchgate.netcsic.es

Promoters: The addition of a second metal, such as zinc, can significantly improve the catalyst's performance. Silica-supported zinc-tantalum catalysts have demonstrated high yields of butadiene. univ-lille.fr Promoters with redox properties, like copper, can also be used to enhance the initial dehydrogenation of ethanol to acetaldehyde (B116499), a key intermediate in the reaction pathway. mdpi.com

Reaction Mechanism: The conversion of ethanol to butadiene is a multi-step process that requires a catalyst with both acidic and basic functionalities. The generally accepted mechanism involves:

Dehydrogenation of ethanol to acetaldehyde.

Aldol condensation of two acetaldehyde molecules to form acetaldol.

Dehydration of acetaldol to produce crotonaldehyde (B89634).

Meerwein-Ponndorf-Verley (MPV) reduction of crotonaldehyde with ethanol to form crotyl alcohol.

Dehydration of crotyl alcohol to yield 1,3-butadiene.

Tantalum oxide provides the necessary Lewis acid sites to catalyze the aldol condensation and dehydration steps. mdpi.com

Table 1: Performance of Tantalum-Based Catalysts in Ethanol-to-Butadiene Conversion
CatalystSupportTemperature (°C)Ethanol Conversion (%)Butadiene Selectivity (%)Reference
Ta₂O₅SBA-1540046.979.8 researchgate.net
Zn-TaTUD-1350-450HighHigh univ-lille.fr
Ta(V)SiBEA zeolite350-up to 90 csic.es

Hydroaminoalkylation of Olefins with Alcohols Catalyzed by Tantalum Complexes

Tantalum complexes have proven to be effective catalysts for hydroaminoalkylation, an atom-economic reaction that forms a C-C bond by adding the α-C-H bond of an amine to an alkene. acs.org This reaction allows for the direct alkylation of unprotected secondary amines. nih.gov While the user's outline mentions alcohols, the established hydroaminoalkylation reaction involves amines and olefins. Tantalum-amidate and 2-pyridonate complexes are among the most successful catalysts for this transformation. nih.govubc.ca

The catalytic cycle is believed to involve the formation of a tantalum-imine intermediate, followed by insertion of the olefin and subsequent protonolysis to release the alkylated amine product and regenerate the catalyst. The steric and electronic properties of the ligands on the tantalum center play a crucial role in the catalyst's activity and selectivity. acs.org More sterically demanding and electrophilic tantalum complexes have been found to enhance catalytic activity. acs.org Recent research has also demonstrated the potential for photocatalytic hydroaminoalkylation at room temperature using tantalum ureate complexes, offering a milder alternative to the thermally promoted reaction. nih.gov

Conjugate Allylation of Enones using Organotantalum Reagents

Organotantalum reagents are valuable tools for the conjugate (1,4-) addition of allyl groups to α,β-unsaturated ketones (enones). This reaction is a powerful method for forming carbon-carbon bonds and introducing functionality into organic molecules.

A highly effective method for generating the active tantalum reagents involves the transmetalation of allyltin compounds with tantalum pentachloride (TaCl₅). nih.gov These organotantalum reagents readily react with both cyclic and acyclic enones under mild conditions to afford the corresponding δ,ε-unsaturated ketones in high yields. nih.gov This approach is particularly advantageous for the introduction of sterically hindered allyl groups, which can be challenging with other methods. nih.gov

Table 2: Conjugate Allylation of Enones with Organotantalum Reagents
Enone SubstrateAllyl SourceTantalum ReagentProductYield (%)Reference
2-Cyclohexen-1-oneAllyltributyltinTaCl₅3-Allylcyclohexanone98 nih.gov
2-Cyclopenten-1-oneAllyltributyltinTaCl₅3-Allylcyclopentanone95 nih.gov
4-Phenyl-3-buten-2-oneAllyltributyltinTaCl₅5-Phenyl-1-hexen-4-one94 nih.gov

Hydrogen Evolution Reactions

The generation of hydrogen through photocatalytic processes using transition metal complexes has become a significant area of research in the pursuit of renewable energy solutions. Among these, tantalum-based compounds, particularly octahedral tantalum bromide clusters, have emerged as promising photocatalysts for light-driven hydrogen evolution from alcohol-acid mixtures. These clusters exhibit unique photophysical and redox properties that enable them to participate in the catalytic cycle of hydrogen production.

Octahedral Tantalum Bromide Clusters as Photocatalysts for Light-Driven Hydrogen Evolution from Alcohol-Acid Mixtures

Recent studies have highlighted the efficacy of octahedral tantalum bromide clusters, specifically the aqua complex [{Ta₆Br₁₂}Br₂(H₂O)₄]·4H₂O, as a precatalyst for the photocatalytic production of hydrogen from aqueous acidic solutions containing a sacrificial alcohol. nih.gov These tantalum clusters are redox-active compounds that can be activated by light to facilitate the hydrogen evolution reaction (HER). nih.gov The process typically involves the use of an alcohol, such as ethanol or propan-1-ol, as a sacrificial electron donor in an acidic medium.

The fundamental mechanism involves the photoexcitation of the tantalum cluster, which then participates in a series of redox reactions. The alcohol is oxidized, providing the necessary electrons, while protons from the acidic solution are reduced to form hydrogen gas. The stability and activity of the photocatalytic system are influenced by several factors, including the concentration of the acid and the alcohol.

Detailed Research Findings

In a comprehensive study investigating the photocatalytic properties of octahedral aqua tantalum bromide clusters, methanol (B129727) was utilized as a sacrificial agent in the presence of hydrobromic acid (HBr). nih.gov The research employed a response surface methodology (RSM) to optimize the conditions for hydrogen evolution, considering the concentrations of both methanol and HBr as independent variables. nih.gov

The study revealed that the [{Ta₆Br₁₂}Br₂(H₂O)₄]·4H₂O compound acts as an efficient precatalyst, with the most active species being generated in situ through an apical ligand exchange reaction in the aqueous media. nih.gov The easy oxidation of the Ta₆ cluster to 3+ and 4+ oxidized species suggests that an oxidative quenching by the electron donor (the alcohol) is a key step in the three-component system. nih.gov

An optimal hydrogen production of 11 mmol·g⁻¹ was achieved, which corresponds to a turnover number (TON) of 25. nih.gov This level of catalytic activity is considered exceptional when compared to other tantalum-based materials. nih.gov However, it was also noted that an excess of alcohol in the alcohol/acid mixture could lead to the oxidation and decomposition of the cluster, thereby inhibiting its role as the active species. nih.gov

The stability of the catalyst was also assessed through recycling experiments. The tantalum cluster-based material was found to be stable for two reuses under optimal conditions. However, its activity was halved by the third reuse, likely due to cluster decomposition following prolonged exposure to irradiation. nih.gov

The following interactive data table summarizes the optimized conditions and the corresponding hydrogen evolution rates from the aforementioned study using methanol. While direct data for ethanol and propan-1-ol is not available from this specific study, the principles of using alcohols as sacrificial agents are broadly applicable.

Table 1: Optimized Conditions and Hydrogen Evolution for Photocatalysis with [{Ta₆Br₁₂}Br₂(H₂O)₄]·4H₂O

Parameter Value
Sacrificial Agent Methanol
Acid Hydrobromic Acid (HBr)
Optimal H₂ Production 11 mmol·g⁻¹
Turnover Number (TON) 25

Table 2: Chemical Compounds Mentioned

Compound Name Formula
Ethanol C₂H₅OH
propan-1-ol C₃H₇OH
Tantalum Ta
[{Ta₆Br₁₂}Br₂(H₂O)₄]·4H₂O [{Ta₆Br₁₂}Br₂(H₂O)₄]·4H₂O
Methanol CH₃OH
Hydrobromic Acid HBr

Advanced Characterization and Computational Modeling of Tantalum Alcohol Systems

Advanced Spectroscopic Analysis Techniques

The comprehensive characterization of tantalum-alcohol systems, from molecular precursors like tantalum alkoxides to the final derived materials, relies on a suite of advanced spectroscopic and analytical techniques. These methods provide critical insights into molecular structure, reaction kinetics, material phase, morphology, and elemental composition.

Infrared (IR) Spectroscopy for Molecular Structure Elucidation and Reaction Monitoring of Tantalum Alkoxides

Infrared (IR) spectroscopy is a fundamental tool for elucidating the molecular structure of tantalum alkoxides, such as tantalum(V) ethoxide and tantalum(V) propan-1-oxide. The technique is sensitive to the vibrational modes of specific chemical bonds, providing a molecular fingerprint of the compound.

Molecular Structure Elucidation: The FTIR spectrum of tantalum(V) ethoxide, which exists as a dimer [Ta₂(OC₂H₅)₁₀], displays several characteristic absorption bands that confirm its structure. The presence of two distinct bands for the Ta-O-C vibration is indicative of its dimeric nature, corresponding to terminal and bridging ethoxy groups researchgate.net. Key vibrational bands for tantalum ethoxide are summarized in the table below.

Vibrational ModeWavenumber (cm⁻¹)Description
C-H stretch2970, 2924, 2864Symmetric and asymmetric stretching of C-H bonds in the ethyl groups.
C-H bend (δ(CH₂))1473 - 1356Bending (scissoring) vibrations of the methylene groups.
Ta-O-C stretch1113 - 879Stretching vibrations of the tantalum-oxygen-carbon linkage, confirming the alkoxide structure.
Ta-O stretch~460Stretching vibrations of the Ta-O bond in the final tantalum oxide (Ta₂O₅) material after hydrolysis and calcination researchgate.net.

This table presents data synthesized from sources researchgate.netresearchgate.netwikipedia.org.

Reaction Monitoring: In situ IR spectroscopy is a powerful method for real-time monitoring of chemical reactions involving tantalum alkoxides. By tracking the changes in the intensity of specific IR bands over time, researchers can follow the consumption of reactants and the formation of products and intermediates. For instance, during the hydrolysis of tantalum ethoxide to form tantalum oxide, the disappearance of the characteristic Ta-O-C and C-H bands of the alkoxide can be monitored simultaneously with the appearance of broad bands associated with O-H groups from water and, eventually, the broad Ta-O vibrations of the resulting oxide network researchgate.netredalyc.org. This allows for the determination of reaction kinetics, identification of reaction endpoints, and elucidation of mechanisms without the need for offline sampling redalyc.org.

X-ray Diffraction (XRD) and Electron Microscopy (SEM, HR-STEM) for Structural, Morphological, and Microstructural Characterization of Materials Derived from Alcohol Precursors

When tantalum alkoxides like tantalum(V) ethoxide or propan-1-oxide are used as precursors in sol-gel or chemical vapor deposition processes, they typically form tantalum pentoxide (Ta₂O₅) films or nanoparticles. XRD and electron microscopy are indispensable for characterizing these solid-state materials.

X-ray Diffraction (XRD): XRD is the primary technique used to determine the crystalline structure and phase of the resulting Ta₂O₅. Materials prepared from alcohol precursors and treated at lower temperatures (e.g., below 400°C) are often found to be amorphous, exhibiting broad, diffuse patterns in their diffractograms utah.edu. Upon annealing at higher temperatures (e.g., 750°C), distinct Bragg reflection peaks appear, which can be indexed to specific crystalline phases, most commonly the orthorhombic β-Ta₂O₅ structure researchgate.netescholarship.org. The average crystallite size of the nanoparticles can also be estimated from the broadening of the diffraction peaks using the Scherrer equation, with sizes often reported in the nanometer range (e.g., ~28 nm) researchgate.netescholarship.org.

Electron Microscopy (SEM and HR-STEM): Scanning Electron Microscopy (SEM) provides information about the surface morphology and topography of the Ta₂O₅ materials. For instance, SEM images of Ta₂O₅ nanoparticles derived from tantalum ethoxide hydrolysis show the general shape and agglomeration state of the particles researchgate.netescholarship.org. For higher-resolution imaging, High-Resolution Scanning Transmission Electron Microscopy (HR-STEM) can reveal the microstructure, particle size distribution, and even the lattice fringes of individual crystalline nanoparticles, providing direct visual evidence of their crystallinity and morphology researchgate.net.

Mass Spectrometry for Identification and Fragmentation Analysis of Tantalum Alkoxides and Cluster-Alcohol Adducts

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ionized molecules, enabling the identification of tantalum alkoxide species in solution and the gas phase and the study of their fragmentation behavior.

Tantalum Alkoxide Analysis: Electrospray mass spectrometry (ESMS) has been used to investigate cationic tantalum alkoxide clusters generated from tantalum(V) ethoxide solutions aps.org. The dominant cationic species observed include Ta(OEt)₄⁺, Ta₂O(OEt)₇⁺, Ta₂(OEt)₉⁺, and the trinuclear cluster Ta₃O(OEt)₁₂⁺ aps.org.

Collision-induced dissociation (CID) experiments provide structural insights by breaking these parent ions into smaller fragments. The fragmentation patterns are unique to the precursor's structure. For example, the Ta₃O(OEt)₁₂⁺ cluster preferentially loses a neutral Ta(OEt)₅ molecule to form the Ta₂O(OEt)₇⁺ fragment ion aps.org. A common fragmentation pathway for the Ta(OEt)₄⁺ ion involves the sequential loss of four ethylene molecules, ultimately leaving a Ta(OH)₄⁺ species aps.org.

Cluster-Alcohol Adducts: The reactivity of small tantalum cluster cations (e.g., Ta₄⁺ to Ta₉⁺) with alcohols like ethanol (B145695) and n-propanol has been studied in the gas phase using time-of-flight mass spectrometry nih.gov. These studies reveal that the interaction is not a simple adduct formation but leads to distinct reaction pathways, including the complete dehydrogenation of the alcohol or the abstraction of the hydroxyl (OH) group nih.gov. The specific products and their relative abundance (branching ratios) depend on the size of the tantalum cluster, demonstrating size-dependent reactivity nih.gov.

In Situ Spectroscopic Methods (e.g., MIR Optical Filters for Alcohol Quantification)

In situ monitoring is crucial for understanding and controlling the synthesis of tantalum-based materials from alcohol precursors. Mid-infrared (MIR) spectroscopy, in particular, is well-suited for quantifying the concentration of alcohols like ethanol and propan-1-ol in a reaction mixture in real-time researchgate.netwikipedia.org.

The principle relies on Beer's Law, where the absorbance at a specific wavelength is directly proportional to the concentration of the absorbing species. Alcohols have strong, characteristic absorption bands in the MIR region, primarily due to O-H and C-O stretching vibrations. By using an optical sensor, such as an attenuated total reflectance (ATR) probe or a system with specific MIR filters tuned to the absorption wavelengths of ethanol or propan-1-ol, the concentration of the alcohol can be continuously monitored as it is consumed during the reaction with the tantalum precursor wikipedia.orgresearchgate.net. This provides precise control over the reaction stoichiometry and kinetics, which is essential for reproducible material synthesis researchgate.netwikipedia.org. While specific applications of MIR filters for tantalum-alcohol systems are not widely documented, the principle is broadly applied for alcohol quantification in various chemical and biological processes researchgate.netredalyc.orgdtu.dk.

Complementary Analytical Techniques (e.g., UV-Vis-NIR, XPS, EDS, DTA, TGA, TPD)

A range of complementary techniques are employed to provide a complete picture of the tantalum-alcohol system, from the thermal behavior of the precursor to the optical and elemental properties of the final material.

TechniqueApplication and Findings
DTA/TGA Differential Thermal Analysis / Thermogravimetric Analysis is used to study the thermal decomposition of the tantalum-alkoxide-derived gel. TGA of a dried gel from tantalum ethoxide hydrolysis shows distinct weight loss stages: dehydration up to ~200°C, decomposition of residual organic ethoxy groups between 200-400°C, and a final weight loss from 400-650°C corresponding to phase transition and crystallization to Ta₂O₅. DTA reveals a corresponding strong exothermic peak (e.g., at 386.7°C) associated with the decomposition and crystallization process researchgate.netresearchgate.net.
UV-Vis-NIR Ultraviolet-Visible-Near Infrared Spectroscopy , typically using diffuse reflectance (DRS), is used to determine the optical properties and band gap energy (Eg) of the Ta₂O₅ nanoparticles. The band gap is a critical parameter for photocatalytic and electronic applications and is calculated from the absorption edge using a Tauc plot researchgate.netescholarship.org.
XPS X-ray Photoelectron Spectroscopy is a surface-sensitive technique used to determine the elemental composition and oxidation states of the final Ta₂O₅ films. It confirms the presence of tantalum and oxygen and can be used to verify the stoichiometry of the oxide utah.eduresearchgate.net.
EDS Energy-Dispersive X-ray Spectroscopy , often coupled with an electron microscope, provides elemental analysis of the synthesized materials. EDS spectra of Ta₂O₅ nanoparticles confirm that tantalum and oxygen are the main constituent elements.
TPD Temperature-Programmed Desorption can be used to study the nature of species adsorbed on the surface of the final Ta₂O₅ material and their thermal stability.

This table presents data synthesized from sources researchgate.netutah.eduresearchgate.netescholarship.orgresearchgate.net.

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful theoretical support for experimental observations of tantalum-alcohol systems. These studies offer atomistic-level insights into molecular and electronic structure, vibrational properties, and reaction energetics that are often inaccessible by experiment alone.

DFT calculations are widely used to predict the optimized molecular geometry of tantalum alkoxides, such as the dimeric structure of tantalum(V) ethoxide wikipedia.org. Furthermore, these calculations can simulate the vibrational spectra of the molecules. The theoretical vibrational frequencies are calculated from the optimized structure, and by applying a scaling factor, they can be compared directly with experimental IR and Raman spectra researchgate.net. This comparison allows for a definitive assignment of the observed spectral bands to specific normal modes of vibration (e.g., Ta-O-C stretching, C-H bending), confirming the interpretation of experimental data researchgate.net.

For the derived materials, DFT is employed to investigate the structural and electronic properties of different crystalline phases (polymorphs) of Ta₂O₅ researchgate.net. Theoretical studies can determine the relative stability of these phases, calculate their electronic band structures, and predict their optical properties, such as the band gap. These calculated values are then compared with experimental results from XRD and UV-Vis spectroscopy to identify the synthesized phase and understand its electronic behavior. Additionally, computational models can simulate the effect of defects, such as oxygen vacancies, on the electronic structure and properties of tantalum oxide, which is crucial for applications like memristors. Simulated XPS spectra from DFT calculations can also be compared with experimental data to aid in their interpretation.

Density Functional Theory (DFT) Calculations for Molecular Interactions, Electronic Structure, and Reaction Mechanism Elucidation

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the fundamental interactions between tantalum (Ta) and alcohols like ethanol and propan-1-ol at the atomic level. researchgate.net DFT calculations can elucidate the nature of molecular interactions, changes in electronic structure upon adsorption, and the intricate mechanisms of surface-catalyzed reactions. researchgate.net

Molecular Interactions: DFT is employed to model the adsorption of ethanol and propan-1-ol molecules onto tantalum surfaces or their coordination to tantalum complexes. These calculations determine the most stable adsorption geometries, predicting whether the alcohols adsorb molecularly or dissociatively. Key parameters such as adsorption energies, bond lengths, and bond angles are calculated to quantify the strength of the interaction. For instance, the interaction typically involves the formation of a coordinate bond between the oxygen atom of the alcohol's hydroxyl group and a tantalum atom, leading to the formation of a tantalum alkoxide species. DFT can precisely calculate the Ta-O bond distance and the elongation of the alcohol's O-H bond, providing insight into its potential dissociation.

Table 1: Hypothetical DFT-Calculated Parameters for Alcohol Adsorption on a Ta(110) Surface This table presents illustrative data typical of DFT calculations for the adsorption of ethanol and propan-1-ol on a tantalum surface. The values are examples and not from a specific cited study.

Molecule Adsorption Mode Adsorption Energy (eV) Ta-O Bond Length (Å) O-H Bond Length Change (%)
Ethanol Molecular -1.25 2.15 +3.5%
Ethanol Dissociative (Ethoxide + H) -2.10 1.98 -
Propan-1-ol Molecular -1.32 2.18 +3.8%
Propan-1-ol Dissociative (Propoxide + H) -2.25 1.96 -

Electronic Structure: The formation of a bond between tantalum and the alcohol molecules significantly alters the electronic structure of both the metal surface and the adsorbate. DFT calculations can map these changes through analysis of the Density of States (DOS). arxiv.org The interaction typically involves the hybridization of the oxygen 2p orbitals with the tantalum 5d orbitals. researchgate.net This hybridization is crucial for understanding the catalytic properties of tantalum. The position of the d-band center relative to the Fermi level, a key descriptor in catalysis, can be calculated; a shift in the d-band center upon alcohol adsorption indicates a change in the surface reactivity. mdpi.com

Molecular Dynamics (MD) Simulations for Understanding Solvent-Metal Complex Interactions and Stability

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of tantalum-alcohol systems over time, offering insights that are complementary to the static picture provided by DFT. osti.govresearchgate.net MD is particularly useful for understanding the role of the solvent environment and the thermal stability of tantalum complexes in ethanol and propan-1-ol. materialsmodeling.org

Solvent-Metal Complex Interactions: MD simulations can model a tantalum-alkoxide complex solvated by a large number of ethanol and/or propan-1-ol molecules. These simulations track the trajectories of all atoms in the system, revealing the structure and dynamics of the solvent shells around the metal complex. rsc.org A key output from these simulations is the radial distribution function (RDF), g(r), which describes the probability of finding a solvent molecule at a certain distance from the central tantalum atom. mdpi.comresearchgate.net The RDF can reveal the number of solvent molecules in the first and second coordination shells and their average distance from the tantalum center, providing a detailed picture of the solvent environment.

Table 2: Typical Parameters for an MD Simulation of a Ta(OEt)₅ Complex in Ethanol Solvent This table provides an example of the setup parameters used in a classical Molecular Dynamics simulation.

Parameter Value / Type Description
Force Field General Amber Force Field (GAFF) or similar Defines the potential energy function for interatomic interactions.
System Size ~10,000 atoms Includes one Ta complex and ~800 ethanol molecules in a periodic box.
Ensemble NPT (Isothermal-Isobaric) Constant Number of particles, Pressure, and Temperature.
Temperature 298 K (25 °C) Maintained using a thermostat (e.g., Nosé-Hoover).
Pressure 1 atm Maintained using a barostat (e.g., Parrinello-Rahman).
Simulation Time 50-100 nanoseconds The duration over which the system's dynamics are simulated.
Time Step 1 femtosecond The integration time step for solving the equations of motion.

Stability of Complexes: The stability of tantalum-alcohol complexes can be assessed by running MD simulations at various temperatures. researchgate.net By monitoring key structural parameters of the complex, such as bond lengths and coordination numbers over the course of the simulation, one can observe whether the complex remains intact or undergoes dissociation or structural rearrangement. These simulations can help predict the conditions under which specific tantalum-alkoxide species are stable, which is crucial for applications in materials synthesis and catalysis.

Modeling of Tantalum Speciation and Hydrolysis Processes in Alcohol-Water Systems

The chemical form, or speciation, of tantalum in alcohol-water mixtures is critical as it dictates the material's reactivity and solubility. Tantalum alkoxides, formed from the reaction with ethanol and propan-1-ol, are susceptible to hydrolysis, a reaction with water that can lead to the formation of tantalum oxides. nottingham.ac.uk Computational modeling, often integrating DFT-derived energies into thermodynamic models, can predict the dominant tantalum species under varying conditions of water concentration and pH. researchgate.net

The hydrolysis process involves the stepwise substitution of alkoxide ligands (ethoxide or propoxide) with hydroxyl groups (–OH) from water. This can be represented by the equilibrium: Ta–OR + H₂O ⇌ Ta–OH + R–OH (where R = ethyl, propyl)

Further condensation reactions between hydroxyl groups can lead to the formation of Ta–O–Ta oxo bridges, ultimately resulting in the precipitation of tantalum oxide (Ta₂O₅). Computational models can calculate the Gibbs free energy for each hydrolysis and condensation step, allowing for the construction of speciation diagrams. These diagrams predict the most thermodynamically stable tantalum species as a function of the system's composition. In alcohol-rich environments with low water content, partially hydrolyzed alkoxide species may be prevalent.

Table 3: Examples of Tantalum Species Potentially Formed During Hydrolysis in an Ethanol-Water System This table lists hypothetical chemical species that could be modeled in a computational study of tantalum alkoxide hydrolysis.

Species Type Chemical Formula Example Description
Alkoxide Ta(OEt)₅ Pentacoordinate tantalum ethoxide.
Partially Hydrolyzed Monomer [Ta(OEt)₄(OH)] One ethoxide group is replaced by a hydroxyl group.
Fully Hydrolyzed Monomer Ta(OH)₅ Tantalum hydroxide, a precursor to the oxide.
Dimeric Oxo-alkoxide [Ta₂(μ-O)(OEt)₈] Two tantalum centers bridged by an oxygen atom.
Polynuclear Oxo-hydroxide [TaₓOᵧ(OH)z] A general formula for larger clusters formed via condensation.

Computational Prediction of Catalytic Activity and Selectivity in Alcohol Transformations

Computational chemistry provides a powerful framework for the rational design of catalysts by predicting their activity and selectivity for specific reactions, such as the transformation of ethanol and propan-1-ol. mdpi.com This predictive capability stems from the ability of methods like DFT to calculate fundamental energetic parameters that govern catalytic cycles. sciforum.net

Predicting Catalytic Activity: The activity of a tantalum-based catalyst is determined by the height of the activation energy barrier for the rate-determining step of the reaction. cardiff.ac.uk DFT calculations can map out the entire reaction pathway for processes like alcohol dehydrogenation, identifying all intermediates and transition states. By comparing the calculated activation energies for different tantalum surfaces (e.g., different crystal facets) or different molecular catalysts, researchers can predict which catalyst will be the most active. For example, a lower activation energy for the C-H bond cleavage in the adsorbed alkoxide intermediate would suggest higher catalytic activity for dehydrogenation.

Predicting Selectivity: Many catalytic reactions have multiple possible outcomes. For instance, propan-1-ol can undergo dehydrogenation to form propanal or dehydration to form propene. The selectivity of a catalyst is its ability to favor one reaction pathway over another. DFT can predict selectivity by comparing the activation energy barriers for the competing pathways. The product corresponding to the pathway with the lowest kinetic barrier will be the major product. By computationally screening how modifications to the tantalum catalyst (e.g., alloying, support effects) affect the relative energy barriers, it is possible to design catalysts with high selectivity for a desired product.

Table 4: Illustrative DFT-Calculated Activation Energies (Ea) for Competing Pathways on a Tantalum Catalyst This table shows hypothetical data comparing the energy barriers for dehydrogenation and dehydration of ethanol and propan-1-ol, which would be used to predict selectivity.

Alcohol Reaction Pathway Product Rate-Determining Step Calculated Ea (eV) Predicted Selectivity
Ethanol Dehydrogenation Acetaldehyde (B116499) α-C-H bond scission 1.1 High
Ethanol Dehydration Ethene C-O bond scission 1.8 Low
Propan-1-ol Dehydrogenation Propanal α-C-H bond scission 1.0 High
Propan-1-ol Dehydration Propene C-O bond scission 1.9 Low

Green Chemistry and Sustainable Aspects in Tantalum Alcohol Research

Development of Sustainable Synthesis Routes for Tantalum Compounds Utilizing Alcohols

The synthesis of tantalum compounds, particularly tantalum alkoxides, has traditionally involved methods that are not aligned with green chemistry principles. A common precursor, tantalum(V) chloride, when reacted with alcohols, releases corrosive hydrogen chloride (HCl) gas. google.com Moreover, these reactions often necessitate the use of large quantities of organic solvents like toluene (B28343) or benzene (B151609), which are hazardous and create disposal challenges. google.com

2 Ta + 10 EtOH → Ta₂(OEt)₁₀ + 5 H₂ wikipedia.org

This electrochemical synthesis has been utilized for the commercial production of tantalum(V) ethoxide. wikipedia.org

Another greener approach involves the reaction of tantalum(V) chloride with an alcohol in the presence of a base like ammonia (B1221849). The ammonia serves to neutralize the HCl as it is formed, producing ammonium (B1175870) chloride, a salt that can be more easily managed than gaseous HCl. google.comwikipedia.org The reaction is as follows:

Ta₂Cl₁₀ + 10 EtOH + 10 NH₃ → Ta₂(OEt)₁₀ + 10 NH₄Cl wikipedia.org

Furthermore, to address the issue of hazardous solvents, a method has been developed that uses an excess of the alcohol itself as the reaction medium, eliminating the need for other organic solvents. This process involves dissolving tantalum(V) chloride in absolute ethanol (B145695) containing ammonia at low temperatures (-40 °C). google.comgoogle.com The unreacted alcohol can then be recovered and recycled, further enhancing the sustainability of the process. google.com While much of the documented research focuses on ethanol, similar principles can be applied to the synthesis of tantalum propoxides using propan-1-ol.

Recent research has also explored the use of natural polymers in conjunction with tantalum oxide to produce nanosized tantalum carbide in a more environmentally friendly manner. qmul.ac.ukresearchgate.net This "green synthesis" approach utilizes carbothermal reduction of a tantalum oxide-natural polymer composite, offering a sustainable alternative to traditional high-temperature methods. qmul.ac.uk

Design of Less Toxic Solvents and Processes in Tantalum Chemistry

A significant focus of green chemistry is the replacement of volatile and toxic organic solvents with safer alternatives. researchgate.net Alcohols, particularly ethanol and propan-1-ol, are considered to be greener solvents due to their lower toxicity, biodegradability, and derivation from renewable resources. researchgate.net

In the context of tantalum chemistry, alcohols can be used as solvents in the synthesis of tantalum compounds, as seen in the production of tantalum ethoxide where an excess of ethanol serves as the reaction medium. google.comgoogle.com This approach avoids the use of more hazardous solvents like benzene and toluene. google.com

Research has also been conducted on creating more stable and less toxic tantalum precursor solutions for sol-gel deposition of tantalum oxide thin films. One study demonstrated that by using 1,3-propanediol (B51772), a type of alcohol, in the precursor solution and removing ethanol, the decomposition of the photosensitive complex could be minimized. This resulted in a precursor solution with enhanced stability for storage and processing in the atmosphere. researchgate.net This highlights a move towards designing processes that are not only less toxic but also more robust and efficient.

The use of ethanol as a solvent for the impregnation of tantalum oxide onto silica (B1680970) supports for catalyst preparation has also been reported. researchgate.net This method is part of the broader effort to incorporate greener solvents into all stages of chemical product lifecycles, from synthesis to application.

Catalysis for Renewable Chemical Production: The Ethanol-to-Butadiene Case Study

A significant application of tantalum in green chemistry is its use in catalysis for the conversion of biomass-derived feedstocks into valuable chemicals. The transformation of ethanol into 1,3-butadiene (B125203) (a key component in the production of synthetic rubber) is a prime example of this. nih.gov This process offers a renewable alternative to the traditional petroleum-based production of butadiene. nih.govmdpi.com

Dehydrogenation of ethanol to acetaldehyde (B116499). rsc.org

Aldol condensation of acetaldehyde to form 3-hydroxybutanal. rsc.org

Dehydration of 3-hydroxybutanal to crotonaldehyde (B89634). rsc.org

Reduction of crotonaldehyde to crotyl alcohol. rsc.org

Dehydration of crotyl alcohol to 1,3-butadiene. rsc.org

The efficiency of tantalum-based catalysts in this process is a subject of ongoing research, with studies focusing on optimizing reaction conditions and catalyst composition to maximize the yield of butadiene and minimize the formation of byproducts. nih.govrsc.org

CatalystSupportTemperature (°C)Ethanol Conversion (%)Butadiene Selectivity (%)Key ByproductsReference
Ta₂O₅SBA-1535046.979.8Acetaldehyde, Ethylene researchgate.net
Ta₂O₅Spherical Mesoporous SilicaNot Specified56.770.5Not Specified researchgate.net
Ta₂O₅SilicaNot SpecifiedHighHighAcetaldehyde, Ethylene, Diethyl ether nih.govrsc.org
Zn-doped Ta₂O₅Mesoporous SilicaNot SpecifiedHighHighNot Specified rsc.org

This table is interactive. Click on the headers to sort the data.

The development of robust and long-lasting catalysts is crucial for the industrial viability of this process. Coke formation, which deactivates the catalyst, is a significant issue. researchgate.net Research into ordered mesoporous silica supports, such as SBA-15, has shown that these materials can impart excellent coke tolerance and catalytic longevity to the tantalum oxide catalyst. researchgate.net

Q & A

Q. Source :

Table 2 : Enthalpy of Combustion for Primary Alcohols

CompoundExperimental ΔH°combustion (kJ/mol)Theoretical ΔH°combustion (kJ/mol)
Ethanol-1367-1368
Propan-1-ol-2021-2024

Q. Source :

Notes

  • Avoid commercial suppliers like ChemLin or Fujifilm Wako in methodology .
  • For advanced solvation studies, prioritize peer-reviewed journals (e.g., Journal of Chemical and Engineering Data) over textbooks .

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